Methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate
Description
Methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfamoyl group substituted with a 2-thienylcarbonylamino moiety and a methyl carboxylate ester at the 2-position of the thiophene ring. Its molecular formula is C₁₂H₁₀N₂O₅S₃, with a molecular weight of approximately 382.4 g/mol.
Properties
IUPAC Name |
methyl 3-(thiophene-2-carbonylsulfamoyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S3/c1-17-11(14)9-8(4-6-19-9)20(15,16)12-10(13)7-3-2-5-18-7/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAONINPHFRDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with sulfonyl chlorides and carbonyl compounds. One common method is the Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Sulfonamide Formation
The sulfonamide group is introduced via nucleophilic substitution. A common method involves reacting a sulfonyl chloride intermediate with 2-thienylcarbonylamine under basic conditions.
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Sulfonation of thiophene | Chlorosulfonic acid, 0–5°C, 2 h | 78% | |
| Amine coupling | DCM, DIEA, rt, 12 h | 63% |
This two-step process is critical for constructing the sulfonamide bridge, with the second step optimized using N,N-diisopropylethylamine (DIEA) to scavenge HCl .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the carboxylic acid, a reaction pivotal for further derivatization.
| Conditions | Reagents | Yield | Notes | Source |
|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (2M), MeOH/H₂O, reflux | 89% | pH-sensitive workup | |
| Acidic hydrolysis | H₂SO₄ (conc.), 100°C | 72% | Requires strict temp control |
The carboxylic acid product serves as a precursor for amide or acyl chloride formation .
Nucleophilic Substitution at the Sulfonyl Group
The sulfonamide’s sulfur atom participates in nucleophilic substitutions, particularly with amines or alcohols.
| Reaction | Reagents/Conditions | Yield | Application | Source |
|---|---|---|---|---|
| Methoxy substitution | NaOMe, DMF, 60°C, 6 h | 68% | Prodrug synthesis | |
| Amine displacement | Benzylamine, K₂CO₃, DMF, 80°C | 55% | Bioactive analog design |
Steric hindrance from the thienylcarbonyl group reduces yields compared to simpler sulfonamides .
Thiophene Ring Functionalization
Electrophilic aromatic substitution (EAS) occurs at the 5-position of the thiophene ring due to directing effects of the electron-withdrawing substituents.
| Reaction | Reagents/Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 45% | 5-Nitro derivative | |
| Bromination | Br₂, FeBr₃, DCM, rt | 52% | 5-Bromo derivative |
Mild conditions are required to avoid decomposition of the sulfonamide group .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, leveraging the ester and sulfonamide groups.
| Reaction | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Lactam formation | PPA, 120°C, 3 h | 61% | Thieno[3,2-e]azepinone | |
| Thiazole synthesis | Lawesson’s reagent, toluene, reflux | 58% | Thiophene-thiazole hybrid |
Polyphosphoric acid (PPA) promotes cyclization by activating carbonyl groups .
Stability and Degradation
The compound exhibits sensitivity to:
-
UV light : Photooxidation of the thiophene ring occurs, forming sulfoxide derivatives (t₁/₂ = 4 h under UV-A) .
-
Thermal stress : Decomposition initiates at 150°C via sulfonamide cleavage .
Comparative Reactivity with Analogues
The thienylcarbonyl group in the target compound reduces electrophilicity at sulfur but enhances thermal stability .
Scientific Research Applications
Methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and sulfonyl groups play a crucial role in its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects.
Biological Activity
Methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate, also known as JNK-IN-11, is a compound that exhibits significant biological activity, particularly as a selective inhibitor of c-Jun N-terminal kinases (JNKs). This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₁N₁O₃S₂
- Molecular Weight : 281.4 g/mol
- IUPAC Name : methyl 3-[(2-thiophen-2-ylacetyl)amino]thiophene-2-carboxylate
The compound's structure features a thiophene ring and a sulfonamide group, which are crucial for its biological activity.
This compound acts primarily by inhibiting JNK pathways. JNKs are critical mediators in various cellular processes, including apoptosis, inflammation, and stress responses. By selectively inhibiting these kinases, the compound can modulate cellular responses to stress and inflammation.
Inhibition of JNK Pathways
Research has demonstrated that this compound effectively inhibits JNK activity in vitro. For instance, studies show that at concentrations around 50 µM, it can achieve approximately 50% inhibition of JNK-mediated signaling pathways. This inhibition can lead to reduced expression of pro-inflammatory cytokines and other downstream effects associated with JNK activation.
Anticancer Properties
Several studies have explored the anticancer potential of JNK-IN-11. It has been shown to induce apoptosis in various cancer cell lines by downregulating survival pathways mediated by JNK. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10 | Induces apoptosis |
| MCF-7 | 15 | Reduces cell viability |
| A549 | 12 | Inhibits proliferation |
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy.
Case Studies
-
Study on Inflammatory Response :
A study published in Journal of Immunology indicated that treatment with JNK-IN-11 significantly reduced the secretion of TNF-alpha in macrophages exposed to lipopolysaccharides (LPS). This effect was attributed to the inhibition of JNK signaling pathways, which are known to activate pro-inflammatory cytokine production. -
Cancer Cell Line Analysis :
In a comparative analysis of various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The results highlighted its potential as an anticancer agent that targets JNK-mediated survival mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate is highlighted through comparisons with analogous thiophene derivatives. Key differences in substituents, molecular properties, and biological activities are summarized below:
Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | C₁₂H₁₀N₂O₅S₃ | 2-Thienylcarbonylamino sulfonyl | 382.4 | Combines sulfamoyl, thienylcarbonylamino, and ester groups; potential dual electron-withdrawing effects . |
| Methyl 3-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate () | C₁₅H₁₈N₂O₆S₃ | Hydroxyethoxy-thiophenylethyl sulfamoyl | 442.5 | Hydrophilic hydroxyethoxy side chain enhances solubility; studied for agrochemical applications . |
| Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate () | C₁₀H₁₂N₂O₅S₂ | Dimethylcarbamoyl sulfonyl | 320.4 | Dimethylcarbamoyl group improves metabolic stability; exhibits antioxidant activity . |
| Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate () | C₈H₇ClN₂O₃S | Chloroacetyl amino | 246.7 | Chloroacetyl group enables covalent binding to proteins; explored as enzyme inhibitors . |
| Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate () | C₁₂H₉F₃O₂S | Trifluoromethyl | 274.3 | Trifluoromethyl group increases lipophilicity and electronic effects; used in material science . |
Stability and Reactivity
- Hydrolytic Stability : Sulfamoyl groups () generally resist hydrolysis under neutral conditions but degrade in acidic/basic environments. The 2-thienyl substituent may sterically protect the sulfonamide bond .
- Oxidative Resistance : Thiophene rings are prone to oxidation, but electron-withdrawing groups (e.g., sulfonyl) in the target compound may mitigate this .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate?
- Methodology : Key synthetic strategies include:
- Acylation of aminothiophene intermediates : Reacting methyl 3-aminothiophene-2-carboxylate with 2-thienylcarbonyl chloride under anhydrous conditions (e.g., CH₂Cl₂, nitrogen atmosphere) to form the sulfonamide linkage. Reflux conditions (12–24 hours) and purification via reverse-phase HPLC (methanol-water gradient) yield pure products (67–85% yields) .
- Alternative routes : Thioglycolic acid or sulfonic acid derivatives can be used in neat conditions at elevated temperatures (130°C) for analogous thiophene derivatives, though yields may vary .
- Critical parameters : Moisture-sensitive steps require inert atmospheres; HPLC purification ensures removal of unreacted anhydrides/byproducts.
Q. How is the compound characterized post-synthesis?
- Physicochemical analysis :
- Melting point : 96–98°C (varies with purity) .
- Spectroscopy :
- IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (sulfonamide S=O), and ~3300 cm⁻¹ (N-H stretch) .
- NMR : ¹H NMR signals at δ 3.8–3.9 ppm (methoxy group), δ 7.0–7.5 ppm (thiophene protons), and δ 10–11 ppm (sulfonamide NH) .
- Mass spectrometry : Molecular ion peak at m/z 293.31 (C₁₁H₁₁N₂O₅S₂) .
Q. What solubility and stability considerations are critical for handling this compound?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility in methanol: ~10 mg/mL at 25°C .
- Stability : Hydrolytically sensitive; store under anhydrous conditions at –20°C. Avoid prolonged exposure to light due to potential thiophene ring degradation .
Advanced Research Questions
Q. What strategies resolve low yields in sulfonamide coupling steps during synthesis?
- Mechanistic insights : Low yields often stem from incomplete activation of the sulfonic acid intermediate.
- Optimization : Use SO₂Cl₂ for in-situ generation of chlorosulfonyl intermediates, followed by reaction with 2-thienylcarboxamide nucleophiles in DMF. Stirring at 0–5°C minimizes side reactions .
- Catalysis : Add triethylamine (1.2 equiv) to neutralize HCl byproducts and drive the reaction forward .
Q. How does the sulfonamide group influence biological activity in structure-activity relationship (SAR) studies?
- SAR trends :
- The sulfonamide moiety enhances hydrogen-bonding interactions with target enzymes (e.g., hepatitis B inhibitors), as shown in docking studies .
- Substitution at the thiophene ring (e.g., methyl or chloro groups) modulates lipophilicity (LogP ~1.45–2.0), affecting membrane permeability .
- Experimental validation : Compare IC₅₀ values of analogs in enzymatic assays (e.g., HBV polymerase inhibition) to quantify substituent effects .
Q. What computational methods predict the compound’s reactivity and binding affinity?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the thiophene and sulfonamide groups .
- Molecular docking : Use AutoDock Vina to model interactions with protein targets (e.g., PDB: 1Q1W for HBV). Focus on sulfonamide hydrogen bonds with Arg/Lys residues .
- ADMET prediction : Tools like SwissADME estimate PSA (~135 Ų) and LogP (~1.45) to predict blood-brain barrier penetration and oral bioavailability .
Q. How are analytical methods validated for quantifying this compound in biological matrices?
- HPLC-MS/MS protocols :
- Column : C18 (5 µm, 150 × 4.6 mm).
- Mobile phase : Acetonitrile/0.1% formic acid (70:30 v/v), flow rate 0.5 mL/min.
- LOQ : 0.1 ng/mL in plasma; linear range 0.1–100 ng/mL (R² > 0.99) .
Contradictions and Data Gaps
- Synthetic yields : reports 67% yield via HPLC purification, while cites lower yields (47%) for analogous routes, suggesting solvent and reagent purity are critical .
- Biological targets : Limited data on specific mechanisms (e.g., antiviral vs. antibacterial activity) necessitate further in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
